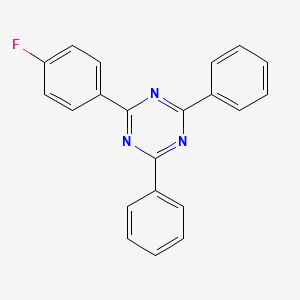![molecular formula C11H15NO6 B1339525 [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate is a complex organic compound that combines the structural features of pyrrole and talopyranose. Pyrrole-2-carboxylic acid is an organic compound with the formula HNC₄H₃CO₂H, known for its role in various biochemical processes . The esterification with 6-deoxy-alpha-L-talopyranose introduces additional functional groups, enhancing its chemical versatility.
Méthodes De Préparation
The synthesis of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate typically involves the esterification of pyrrole-2-carboxylic acid with 6-deoxy-alpha-L-talopyranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, introducing different substituents depending on the reagents used.
Applications De Recherche Scientifique
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biochemical pathways involving pyrrole derivatives.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, making the compound valuable for research and therapeutic applications .
Comparaison Avec Des Composés Similaires
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives and esters:
Pyrrole-2-carboxylic acid: A simpler structure without the ester group, primarily used in basic research.
6-deoxy-alpha-L-talopyranose: A sugar derivative that lacks the pyrrole moiety, used in carbohydrate chemistry.
Ethyl pyrrole-2-carboxylate: An ester of pyrrole-2-carboxylic acid with ethyl alcohol, used in organic synthesis.
Propriétés
Formule moléculaire |
C11H15NO6 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO6/c1-5-7(13)8(14)9(15)11(17-5)18-10(16)6-3-2-4-12-6/h2-5,7-9,11-15H,1H3/t5-,7+,8+,9+,11-/m0/s1 |
Clé InChI |
NQHXKPPRDVOFFJ-PNCGEIHISA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CN2)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(=O)C2=CC=CN2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)




